molecular formula C14H10F2O3 B6400185 2-(2,6-Difluorophenyl)-5-methoxybenzoic acid CAS No. 1261996-76-2

2-(2,6-Difluorophenyl)-5-methoxybenzoic acid

Cat. No.: B6400185
CAS No.: 1261996-76-2
M. Wt: 264.22 g/mol
InChI Key: ZDEPPGCGBHDNLW-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring and a methoxy group at the 5 position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid derivative of 2,6-difluorophenyl and a halogenated benzoic acid derivative. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .

Another method involves the direct fluorination of a methoxybenzoic acid derivative using a fluorinating agent such as Selectfluor. This reaction is typically carried out in an organic solvent like acetonitrile under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the reaction efficiency and yield, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to its molecular targets by forming strong hydrogen bonds and hydrophobic interactions . The methoxy group can also contribute to the compound’s overall lipophilicity, affecting its absorption and distribution in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzoic acid
  • 2,6-Difluorophenylacetic acid
  • 2,6-Difluorophenol
  • 2,6-Difluoroaniline

Comparison

2-(2,6-Difluorophenyl)-5-methoxybenzoic acid is unique due to the presence of both fluorine atoms and a methoxy group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds like 2,6-difluorobenzoic acid, which lacks the methoxy group . The presence of the methoxy group also allows for additional chemical modifications, making the compound more versatile in synthetic applications .

Properties

IUPAC Name

2-(2,6-difluorophenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-8-5-6-9(10(7-8)14(17)18)13-11(15)3-2-4-12(13)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEPPGCGBHDNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC=C2F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689696
Record name 2',6'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-76-2
Record name 2',6'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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